2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
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Overview
Description
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine ring, and multiple functional groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate amines and aldehydes under controlled conditions.
Introduction of the Chloromethoxyphenyl Group: This step involves the reaction of the piperidine intermediate with 2-chloro-3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Pyrimidine: The final step involves coupling the intermediate with 5-methoxypyrimidine using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the methoxy groups to hydroxyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of azido or thiol derivatives.
Scientific Research Applications
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-({1-[(2-chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
- 2-({1-[(3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
- 2-({1-[(2-chloro-4-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine
Uniqueness
2-({1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[1-[(2-chloro-3-methoxyphenyl)methyl]piperidin-4-yl]oxy-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3/c1-23-15-10-20-18(21-11-15)25-14-6-8-22(9-7-14)12-13-4-3-5-16(24-2)17(13)19/h3-5,10-11,14H,6-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCLBXNYJZPKDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)CN2CCC(CC2)OC3=NC=C(C=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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